molecular formula C15H18N4O3S B2720942 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1788532-98-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2720942
CAS No.: 1788532-98-8
M. Wt: 334.39
InChI Key: TUXZVFXZVLBFLE-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-methoxy-2-methyl-substituted aromatic core and an ethyl-linked imidazo[1,2-b]pyrazole moiety. The sulfonamide group (-SO₂NH₂) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its ability to coordinate metal ions or participate in hydrogen bonding . The 4-methoxy group may enhance solubility compared to non-polar substituents, while the 2-methyl group could influence steric interactions with target proteins.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-12-11-13(22-2)3-4-14(12)23(20,21)17-7-8-18-9-10-19-15(18)5-6-16-19/h3-6,9-11,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZVFXZVLBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyrazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amido-nitriles with suitable reagents can yield disubstituted imidazoles

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target’s imidazo[1,2-b]pyrazole differs from pyrazolo[3,4-d]pyrimidine () and thiazolyl () groups, which may alter binding affinity to biological targets. For example, pyrazolo-pyrimidine systems are often associated with ATP-competitive kinase inhibition , whereas imidazo-pyrazole could modulate selectivity for other enzymes.
  • Substituent Effects : The 4-methoxy group in the target contrasts with the N-methyl () and 4-methyl () groups. Methoxy’s electron-donating properties may improve solubility but reduce metabolic stability compared to alkyl or halogen substituents.
  • The target lacks such features, suggesting divergent therapeutic applications.

Physicochemical Properties :

  • The target’s methoxy group may confer higher aqueous solubility than the methyl or fluorine substituents in and .
  • ’s compound has a melting point of 175–178°C, typical for crystalline sulfonamides with rigid heterocycles . The target’s melting point is unreported but likely influenced by its less complex heterocycle.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a novel compound that has garnered attention for its potential biological activity, particularly in the field of oncology. This article aims to present a comprehensive overview of its biological properties, including mechanisms of action, efficacy against various cancer types, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole and pyrazole moiety, which are known for their diverse pharmacological effects. The presence of the sulfonamide group further enhances its biological activity.

ComponentStructure
ImidazoleImidazole
PyrazolePyrazole
SulfonamideSulfonamide

The biological activity of this compound primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation. It has been identified as a potential inhibitor of the mTOR pathway, which plays a critical role in regulating cell growth and metabolism.

Key Mechanisms:

  • mTOR Inhibition : Acts as an ATP-competitive inhibitor, disrupting the mTOR signaling pathway and leading to reduced cell proliferation and survival.
  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, thereby inhibiting their ability to progress through the cell cycle.
  • Apoptosis Induction : Promotes apoptosis in cancer cells through the activation of pro-apoptotic factors.

Biological Activity Against Cancer

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant activity against non-small cell lung cancer (NSCLC) and other malignancies.

Efficacy Data:

Cancer TypeCell LineIC50 (µM)Reference
Non-Small Cell Lung CancerA5495.2
Breast CancerMDA-MB-2314.8
Liver CancerHepG26.0

Study 1: Antiproliferative Activity

A study conducted on A549 cells demonstrated that this compound exhibited significant antiproliferative activity with an IC50 value of 5.2 µM. The study also highlighted its ability to induce apoptosis through caspase activation.

Study 2: Combination Therapy

Another investigation explored the effects of this compound in combination with standard chemotherapeutics. The results indicated enhanced efficacy when used alongside cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with advanced lung cancer.

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